Furofurane

Furans, a family of five-membered heterocyclic compounds with a unique aromatic ring structure, find extensive applications across various industries due to their diverse chemical properties. Furofurans, specifically referring to 2H-furan and its derivatives, are characterized by a five-membered ring containing an oxygen atom. These compounds exhibit both electrophilic and nucleophilic characteristics, making them versatile in synthetic reactions.

In the pharmaceutical industry, furofurans serve as valuable intermediates for drug synthesis due to their ability to participate in various functional group transformations. Their aromatic nature facilitates the introduction of diverse substituents, enhancing the pharmacological properties of final products. Additionally, these compounds are utilized in the production of agrochemicals and materials science applications, where their stability and reactivity contribute significantly.

Moreover, furofurans’ unique structure allows for the exploration of new chemical space, making them attractive candidates for developing innovative materials with specific functional requirements. The versatility of furofurans lies not only in their synthetic utility but also in their potential as platform molecules for creating advanced compounds tailored to meet the needs of modern research and development.

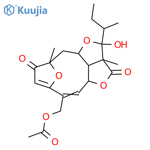

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

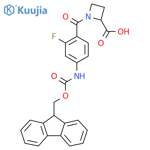

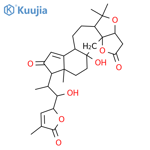

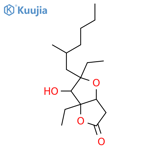

Propindilactone G | 1049779-25-0 | C29H38O8 |

|

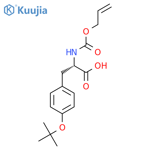

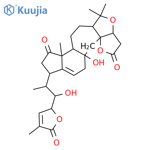

Propindilactone O | 1107622-62-7 | C29H40O8 |

|

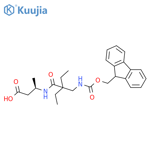

Propindilactone O; Δ12-Isomer(17αH), 15-ketone | 1107622-61-6 | C29H38O8 |

|

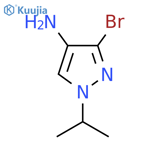

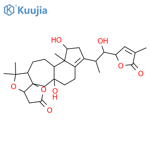

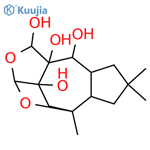

Plakortone L; 3,4-Diepimer, 4'-hydroxy | 1267676-37-8 | C26H40O4 |

|

Plakortone Q | 1940184-97-3 | C17H30O4 |

|

Goniofufurone; O-Isopropylidene | 383194-01-2 | C16H18O5 |

|

3,5:5,14-Diepoxy-6,7,8,14-lactaranetetrol; (3α,5R,6β,7β,8α,14β)-form | 1152425-22-3 | C15H24O6 |

|

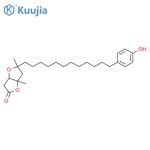

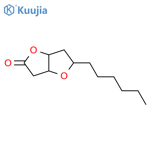

5-Hexyltetrahydrofuro[3,2-b]furan-2(3H)-one; (3aR,5R,6aR)-form | 118022-91-6 | C12H20O3 |

|

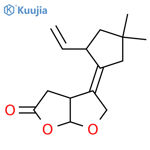

4,15-Epoxy-7,8-seco-2,8(14)-tremuladien-7,4-olide; (4S,6S)-form | 1899121-35-7 | C15H20O3 |

|

Eremantholide B; 15-Acetoxy | 221320-16-7 | C22H28O8 |

Verwandte Literatur

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Empfohlene Lieferanten

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte